2-(3,5,7-trifluoroadamantan-1-yl)acetic acid
Description
2-(3,5,7-Trifluoroadamantan-1-yl)acetic acid is a fluorinated adamantane derivative featuring three fluorine atoms at the 3-, 5-, and 7-positions of the adamantane core, coupled with an acetic acid functional group. Adamantane derivatives are renowned for their thermal stability, rigid structure, and applications in medicinal chemistry and materials science .
Properties
CAS No. |
2237221-72-4 |
|---|---|
Molecular Formula |
C12H15F3O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
2-(3,5,7-trifluoro-1-adamantyl)acetic acid |
InChI |
InChI=1S/C12H15F3O2/c13-10-2-9(1-8(16)17)3-11(14,5-10)7-12(15,4-9)6-10/h1-7H2,(H,16,17) |
InChI Key |
ANVXICZMNVEJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid typically involves the fluorination of adamantane derivatives. One common method includes the use of a fluorinating agent such as Ishikawa’s reagent. The process begins with the preparation of 3,5,7-trifluoroadamantane-1-carboxylic acid, which is then converted to the desired acetic acid derivative through a series of reactions involving diphenylphosphoryl azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5,7-trifluoroadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3,5,7-trifluoroadamantan-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and lipophilicity make it useful in the study of biological membranes and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This makes it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 2-(3,5,7-trifluoroadamantan-1-yl)acetic acid and related compounds:
Key Observations:
- Fluorine vs. Trifluoromethyl Substitution : The trifluoromethyl group (CF₃) in 2-[3-(trifluoromethyl)adamantan-1-yl]acetic acid introduces greater steric bulk and electron-withdrawing effects compared to the three fluorine atoms in the target compound. This likely lowers the pKa of the acetic acid group, enhancing its acidity .
- Chlorine Substitution : The chloro analog () exhibits reduced electronegativity compared to fluorine but higher molecular weight. The formamido linkage may reduce solubility in polar solvents compared to the direct acetic acid group.
- Functional Group Diversity: The sulfide derivative () highlights how altering the functional group (e.g., sulfide vs.
Biological Activity
2-(3,5,7-Trifluoroadamantan-1-yl)acetic acid is a compound that has garnered attention due to its potential therapeutic applications, particularly in the realm of neuroinflammatory diseases and as a modulator of the P2X7 purinergic receptor. This receptor plays a significant role in various cellular processes, including inflammation and apoptosis. The biological activity of this compound is tied to its structural characteristics, particularly the presence of the trifluoroadamantane moiety.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Where the trifluoroadamantane structure contributes to its lipophilicity and metabolic stability.
The primary biological activity of this compound is linked to its interaction with the P2X7 receptor. This receptor is known to mediate inflammatory responses by facilitating the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). By acting as an antagonist to the P2X7 receptor, this compound may reduce inflammation and apoptosis in various disease models.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant inhibition of IL-1β secretion in THP-1 cells stimulated with ATP. The dose-response curve indicated a LogEC50 value of approximately 8.069 nM, showcasing its potent inhibitory effects on P2X7 receptor-mediated pathways .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound in conditions such as arthritis and multiple sclerosis. Pharmacological inhibition via this compound resulted in reduced symptoms in these models, suggesting its viability for treating neuroinflammatory diseases .
Case Study 1: Neuroinflammation
In a study focusing on neuroinflammation, administration of this compound significantly decreased markers of inflammation in mice subjected to lipopolysaccharide (LPS)-induced neuroinflammation. The results indicated a reduction in microglial activation and pro-inflammatory cytokine levels.
Case Study 2: Pain Management
Another investigation explored the analgesic properties of this compound in models of neuropathic pain. The results showed that treatment with this compound led to a notable decrease in pain behaviors compared to control groups.
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
